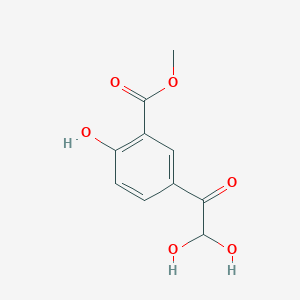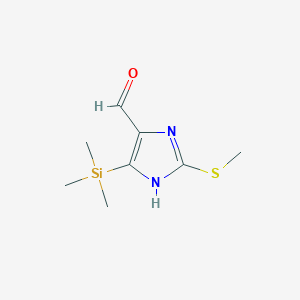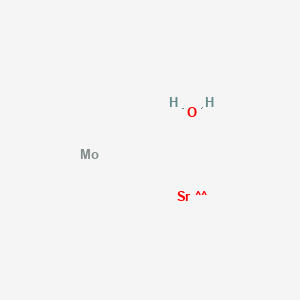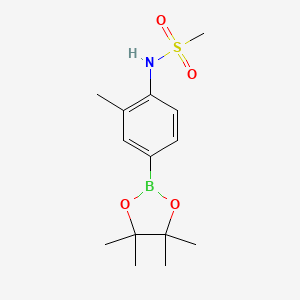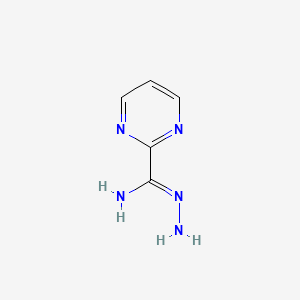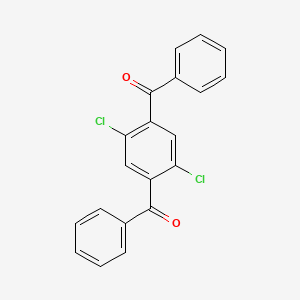
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological and pharmaceutical activities, making them important in various fields of research and industry .
Métodos De Preparación
The synthesis of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- involves several synthetic routes and reaction conditions. One common method includes the reaction of indole with 2-chloroethylamine under specific conditions to introduce the 2-chloroethyl group at the 5-position of the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments .
Análisis De Reacciones Químicas
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The 2-chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione (Isatin): Known for its use in drug synthesis and biological activities.
Indole-3-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
The uniqueness of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- lies in its specific functional group (2-chloroethyl) and its position on the indole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClN/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,12H,3-6H2 |
Clave InChI |
MZBDGBYKLDQLEI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
